Diazene, bis(trifluoromethyl)-

Description

Contextualization within Fluorine Chemistry

Fluorine chemistry has significantly impacted various scientific and technological domains, from materials science to pharmaceuticals. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Perfluorinated compounds, where all or most hydrogen atoms are replaced by fluorine, often exhibit unique characteristics such as high thermal stability, chemical inertness, and altered reactivity. Azo compounds, characterized by the -N=N- functional group, are known for their applications as dyes, radical initiators, and pH indicators. The combination of a diazene (B1210634) core with perfluoroalkyl groups, such as in perfluorinated diazene systems, creates molecules with distinct and often enhanced properties compared to their hydrocarbon counterparts.

Significance of Trifluoromethyl Substitution in Diazene Frameworks

The trifluoromethyl (-CF3) group is one of the most important fluorinated substituents in medicinal and materials chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence the electronic properties and reactivity of the diazene framework. rsc.orgrsc.org The presence of two trifluoromethyl groups in "Diazene, bis(trifluoromethyl)-" (CF3N=NCF3) results in a thermally stable molecule that can serve as a clean source of trifluoromethyl radicals upon decomposition. cdnsciencepub.com This property makes it a valuable reagent in organic synthesis for the introduction of trifluoromethyl groups into other molecules. The substitution also impacts the geometry and isomerization dynamics of the diazene unit.

Chemical and Physical Properties

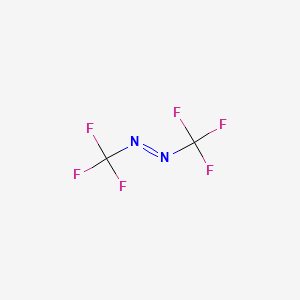

"Diazene, bis(trifluoromethyl)-", also known as hexafluoroazomethane, is a perfluorinated azoalkane with the chemical formula C2F6N2. rsc.org

| Property | Value |

| Chemical Formula | C2F6N2 |

| Molecular Weight | 166.02 g/mol |

| CAS Number | 372-63-4 |

| Physical State | Gas at room temperature |

Data sourced from NIST Chemistry WebBook rsc.org

Synthesis

A high-yield synthesis of bis(trifluoromethyl)diazene involves the reaction of azidotrifluoromethane (CF3N3) with bromine monofluoride (BrF) at ambient temperature. acs.orgresearchgate.net This reaction proceeds to furnish CF3N=NCF3 in good yield. acs.orgresearchgate.net Another method reported for its formation is through the photolysis of N,N-dichloro-1,1,1-trifluoromethanamine. nih.gov Historically, the synthesis of hexafluoroazomethane was also a subject of patent literature, indicating its industrial relevance. google.com

Structure and Isomerism

Electron diffraction and vibrational spectroscopy studies have confirmed that bis(trifluoromethyl)diazene exists predominantly in the trans conformation. acs.org

| Parameter | Value |

| r(C-F) | 1.321(3) Å |

| r(C-N) | 1.460(6) Å |

| r(N=N) | 1.235(10) Å |

| ∠(CNN) | 113.4(1.6)° |

Structural data for the trans conformer of hexafluoroazomethane. acs.org

Like other diazenes, bis(trifluoromethyl)diazene can theoretically exist as cis and trans isomers. The energy barrier and dynamics of isomerization are crucial aspects of their chemistry. For the related difluorodiazene (N2F2), theoretical studies suggest that the out-of-plane torsion is the favored pathway for cis-trans isomerization over in-plane inversion due to a centrifugal barrier. rsc.orgnih.gov The energy difference between the cis and trans isomers of azobenzene (B91143) is approximately 12 kcal/mol, with the trans isomer being more stable. beilstein-journals.org

Spectroscopic Data

While detailed spectra for bis(trifluoromethyl)diazene are not widely published, data for related compounds provide insights. For instance, the 19F NMR spectrum of 1,2-bis(3,5-bis(trifluoromethyl)phenyl)diazene shows a signal for the CF3 groups. doi.org The use of 19F NMR is a powerful tool for the characterization of such compounds due to the large chemical shift range and coupling constants. icpms.cz Infrared spectroscopy of gaseous bis(trifluoromethyl)peroxide, a related compound, has been analyzed to identify fundamental vibration modes. unlp.edu.ar

Reactivity and Decomposition

Thermal Decomposition: The pyrolysis of hexafluoroazomethane has been studied in a static system between 572 K and 634 K. The decomposition is a homogeneous, non-chain process with a high activation energy, indicating significant thermal stability. cdnsciencepub.comamanote.comingentaconnect.com The rate constant for the high-pressure homogeneous reaction is given by k = 10^16.17 * exp(-55,200/RT) sec-1. cdnsciencepub.com The primary products of the thermal decomposition are nitrogen gas (N2) and hexafluoroethane (B1207929) (C2F6).

Photochemical Decomposition: Photochemical activation of related azidotrifluoromethane leads to a controlled decomposition, forming CF3N=CF2 and (CF3)2NN(CF3)2 as major products. acs.orgresearchgate.net The photolysis of hexafluoroazomethane itself is expected to generate trifluoromethyl radicals (•CF3). cdnsciencepub.com The study of the photochemical decomposition of other diazenes reveals that the process can be complex, yielding various products depending on the reaction conditions and the structure of the diazene. magritek.compsu.edunih.gov

Chemical Reactivity: Bis(trifluoromethyl)diazene is a precursor for generating trifluoromethyl radicals, which can then participate in various chemical reactions. For example, trifluoromethyl radicals generated from sources like CF3I can add to alkenes. beilstein-journals.org The interaction of hexafluoroazomethane with silicon surfaces has been studied, showing complex dissociative chemisorption leading to the formation of silicon nitride and a carbonaceous layer. aip.org It also reacts with transition metal complexes. rsc.org

Structure

3D Structure

Properties

CAS No. |

372-63-4 |

|---|---|

Molecular Formula |

C2F6N2 |

Molecular Weight |

166.03 g/mol |

IUPAC Name |

(E)-bis(trifluoromethyl)diazene |

InChI |

InChI=1S/C2F6N2/c3-1(4,5)9-10-2(6,7)8/b10-9+ |

InChI Key |

YDBRUXDOAMOVPN-MDZDMXLPSA-N |

Isomeric SMILES |

C(/N=N/C(F)(F)F)(F)(F)F |

Canonical SMILES |

C(N=NC(F)(F)F)(F)(F)F |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways in Bis Trifluoromethyl Diazene Chemistry

Photochemical Transformations

The absorption of ultraviolet light provides the energy necessary to induce electronic transitions in the bis(trifluoromethyl)diazene molecule, leading to the cleavage of its weakest bonds and initiating a cascade of chemical reactions. This photosensitivity makes it a valuable precursor for generating trifluoromethyl radicals for various chemical applications.

Photoinduced Dimerization and Decomposition Pathways

Upon photolysis, bis(trifluoromethyl)diazene readily decomposes. The primary photochemical process is the cleavage of the two C-N bonds, which releases a molecule of nitrogen gas (N2) and two trifluoromethyl radicals (•CF3). This decomposition is a clean and efficient source of these radicals.

CF3N=NCF3 + hν → 2 •CF3 + N2

2 •CF3 → C2F6

Studies on the photolysis of related diazene (B1210634) compounds have shown that the environment, such as the phase (solution or crystalline state), can influence the ratio of products formed from the radical pairs. rsc.org While direct studies on bis(trifluoromethyl)diazene dimerization pathways are specific, the behavior of radicals generated from other diazenes suggests that both combination and disproportionation products can arise, depending on the nature of the radicals and the constraints of their environment. rsc.org

Radical Generation via Photolysis

The photochemical decomposition of bis(trifluoromethyl)diazene is a well-established method for generating trifluoromethyl radicals (•CF3) in a controlled manner. rsc.orgrsc.org This process is foundational to its use as a radical photoinitiator. rsc.org The generation of radicals is initiated by the absorption of a photon, leading to the homolytic cleavage of the carbon-nitrogen bonds.

Historically, the photochemical formation of radicals has been a cornerstone of chemical research, often utilizing high-energy UV light to decompose azo compounds, among others. nih.gov Bis(trifluoromethyl)diazene fits within this class of compounds, serving as a reliable thermal or photochemical source of •CF3 radicals. rsc.org These highly reactive trifluoromethyl radicals can then participate in a variety of subsequent reactions, such as abstracting atoms from other molecules or adding to unsaturated bonds. For instance, •CF3 radicals generated from the photolysis of hexafluoroazomethane have been used to study reactions with organic halides like chloromethanes. rsc.org

Thermal Reactions and Decomposition Mechanisms

Similar to its photochemical behavior, bis(trifluoromethyl)diazene undergoes decomposition upon heating. The thermal reaction also proceeds through a radical mechanism, initiated by the homolytic cleavage of the C-N bonds to yield nitrogen gas and two trifluoromethyl radicals. rsc.org This thermal instability makes it a useful reagent for introducing trifluoromethyl groups into other molecules at elevated temperatures.

The mechanism of thermal decomposition of azoalkanes typically involves the concerted or stepwise cleavage of the C-N bonds. uri.edu For bis(trifluoromethyl)diazene, the process is analogous, with the primary products being N2 and C2F6 (from radical recombination). The stability and decomposition kinetics can be influenced by substituents on the diazene. uri.edu

Research has utilized the thermal decomposition of hexafluoroazomethane as a source of CF3 radicals to investigate their subsequent reactions. rsc.org Anomalies observed in the mechanism of hexafluoroazomethane decomposition suggest that the process, while primarily radical-based, may have additional complexities. rsc.org

| Decomposition Method | Initiator | Primary Products | Key Intermediate |

| Photochemical | UV Light (hν) | N₂, C₂F₆ | Trifluoromethyl Radical (•CF₃) |

| Thermal | Heat (Δ) | N₂, C₂F₆ | Trifluoromethyl Radical (•CF₃) |

Metal-Catalyzed Reactivity

The interaction of bis(trifluoromethyl)diazene with metal complexes opens up distinct reactivity pathways not accessible through purely thermal or photochemical means. These reactions are critical in the fields of organometallic chemistry and catalysis.

Interactions with Zerovalent Metal Complexes

While specific studies on bis(trifluoromethyl)diazene with zerovalent metal complexes are not extensively detailed in the provided search results, the reactivity of analogous fluorinated diazo compounds, such as bis(trifluoromethyl)diazomethane, provides significant insight. Bis(trifluoromethyl)diazomethane reacts with zerovalent nickel, palladium, and platinum complexes. rsc.orgrsc.org In these reactions, the diazo compound coordinates to the metal center, often leading to the formation of stable complexes or undergoing further transformations. rsc.orgrsc.org For example, reactions with complexes like [Pt(stilbene)(PPh3)2] and [Ni(t-BuNC)4] yield perfluoroacetone azine complexes. rsc.org It is plausible that bis(trifluoromethyl)diazene would interact similarly, with the N=N double bond coordinating to the metal center, potentially leading to oxidative addition or other catalytic cycles.

Ruthenium Porphyrin Catalyzed Aziridination Processes

Ruthenium porphyrin complexes are well-known catalysts for nitrene and carbene transfer reactions, including the aziridination of olefins. rsc.orgrsc.org Typically, these reactions utilize nitrogen sources like organic azides (RN3) to generate a reactive ruthenium-imido intermediate, which then transfers the "NR" group to an alkene. rsc.orgrsc.org

There is no direct evidence in the provided search results for the use of bis(trifluoromethyl)diazene as a "NCF3" transfer agent in ruthenium porphyrin-catalyzed aziridination. The established mechanisms for these catalytic systems involve precursors that can readily form a metal-imido (Ru=NR) species. rsc.org Organic azides, for example, react with the ruthenium center to eliminate N2 and form the active catalytic intermediate. rsc.org While bis(trifluoromethyl)diazene can be a source of •CF3 radicals, its ability to generate a [Ru=NCF3] intermediate under typical catalytic conditions for aziridination has not been documented in the available literature. The research in this area has predominantly focused on other nitrene precursors like aryl azides. rsc.orgrsc.org

Copper-Catalyzed Trifluoromethylation Reactions

A thorough review of the scientific literature did not yield specific examples of copper-catalyzed trifluoromethylation reactions utilizing diazene, bis(trifluoromethyl)- as the trifluoromethylating agent. While copper-catalyzed methods are prevalent for the introduction of the trifluoromethyl group into organic molecules, they typically employ other reagents such as Togni's or Umemoto's reagents.

Radical Processes and Intermediates

The chemistry of diazene, bis(trifluoromethyl)- is significantly influenced by its propensity to form radical species. The carbon-nitrogen bonds in this molecule are susceptible to cleavage under appropriate energetic conditions, leading to the formation of trifluoromethyl radicals.

Diazene, bis(trifluoromethyl)- can serve as a source of trifluoromethyl (CF3) radicals through thermal or photolytic decomposition. The input of sufficient energy, either through heat or light, can induce homolytic cleavage of the N-CF3 bonds, generating two trifluoromethyl radicals and a molecule of nitrogen gas.

The generated CF3 radicals are highly reactive electrophilic species that can participate in a variety of chemical transformations. Their reactivity is characterized by their ability to add to unsaturated systems, abstract hydrogen atoms, and engage in other radical-mediated processes. The electrophilic nature of the CF3 radical makes it particularly reactive towards electron-rich substrates.

Current scientific literature does not provide specific examples of reactions where diazene, bis(trifluoromethyl)- is directly involved in the generation of aryl radical intermediates. The formation of aryl radicals typically proceeds through mechanisms such as the reduction of aryldiazonium salts or the fragmentation of aryl halides, and a direct role for diazene, bis(trifluoromethyl)- in these processes has not been documented.

Cycloaddition Reactions

Diazene, bis(trifluoromethyl)- exhibits reactivity in cycloaddition reactions, where its double bond can interact with other unsaturated systems to form cyclic adducts.

While the reaction of diazene, bis(trifluoromethyl)- with nitrile imines has not been specifically detailed in the available literature, a related [3+2] cycloaddition has been reported. In a 1977 study by Mews, it was demonstrated that bis(trifluoromethyl)diazomethane reacts with trifluoronitrosomethane (B1596166) to yield a dioxazolidine. This reaction exemplifies the ability of related trifluoromethylated compounds to participate in such cycloadditions, suggesting a potential for diazene, bis(trifluoromethyl)- to react with 1,3-dipoles like nitrile imines under suitable conditions.

There is no readily available information in the scientific literature describing the participation of diazene, bis(trifluoromethyl)- in Diels-Alder reactions, either as a dienophile or as an azadiene. The electronic properties of the N=N double bond, influenced by the strongly electron-withdrawing trifluoromethyl groups, may disfavor the concerted electronic reorganization required for a typical Diels-Alder cycloaddition. Further research would be necessary to explore the potential for this compound to engage in such transformations under specific reaction conditions.

Based on the available research, it is not possible to provide a detailed elucidation of the reactivity and mechanistic pathways for "Diazene, bis(trifluoromethyl)-" within the specific framework requested. The topics of cycloaddition reactions, specific electrophilic and nucleophilic behaviors, and dimerization or self-assembly processes for this particular compound are not substantially documented in the provided search results.

Scientific literature accessible through the searches details the reactivity of other related fluorinated compounds, but does not describe Diazene, bis(trifluoromethyl)- participating in the outlined reactions. For instance, while the formation of fluorinated heterocycles via cycloaddition is a known synthetic strategy, the available data points to the use of other reagents such as bis(trifluoromethyl)-substituted hetero-1,3-dienes or 2,2,2-trifluorodiazoethane (B1242873), not Diazene, bis(trifluoromethyl)-.

Similarly, information regarding its behavior as an electrophilic aminating agent, its reactions via nucleophilic attack, or its participation in dimerization and self-assembly processes is not present in the search results. Research on dimerization often refers to related but structurally distinct molecules, such as the photodimerization of trifluoronitrosomethane.

Therefore, an article focusing solely on Diazene, bis(trifluoromethyl)- structured around the requested outline cannot be generated with scientific accuracy at this time.

Advanced Spectroscopic Characterization in Research of Bis Trifluoromethyl Diazene

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Mechanistic Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape and reaction mechanisms of bis(trifluoromethyl)diazene. The vibrational modes associated with the trifluoromethyl (CF₃) groups are particularly informative.

In studies of various trifluoromethyl-containing compounds, characteristic vibrational frequencies have been identified. The symmetric and antisymmetric CF₃ stretching vibrations typically appear in the ranges of 1290–1235 cm⁻¹ and 1226–1200 cm⁻¹, respectively researchgate.net. Deformations of the CF₃ group, including rocking and bending modes, are generally observed at lower frequencies researchgate.net. For instance, in a study on a related compound, CF₃ deformations were found in the regions of 690–631 cm⁻¹, 640–580 cm⁻¹, and 570–510 cm⁻¹ researchgate.net.

Conformational analysis of flexible molecules is often aided by comparing experimental IR and Raman spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT). By calculating the vibrational frequencies for different possible conformers, a correlation can be made with the observed spectra to determine the most stable conformation in a given state (gas, liquid, or solid). While a detailed conformational analysis of bis(trifluoromethyl)diazene is not extensively reported, the principles of such studies on similar molecules are well-established.

Mechanistic studies of reactions involving bis(trifluoromethyl)diazene can also be facilitated by vibrational spectroscopy. By monitoring the appearance or disappearance of characteristic vibrational bands, the progress of a reaction can be tracked. For example, the consumption of the diazene (B1210634) and the formation of new functional groups in the products would lead to predictable changes in the IR and Raman spectra.

Table 1: Typical Vibrational Frequencies for the CF₃ Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Symmetric CF₃ Stretching | 1290–1235 |

| Antisymmetric CF₃ Stretching | 1226–1200 |

| CF₃ Deformations (Bending/Rocking) | 690–510 |

Note: The data in this table is based on typical ranges for trifluoromethyl groups in various organic molecules and may vary for Diazene, bis(trifluoromethyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural and stereochemical assignment of bis(trifluoromethyl)diazene and its derivatives. ¹⁹F NMR is particularly crucial due to the presence of the trifluoromethyl groups.

The ¹⁹F NMR spectrum of bis(trifluoromethyl)diazene is expected to show a single resonance, as the two CF₃ groups are chemically equivalent. The chemical shift of this resonance provides information about the electronic environment of the fluorine nuclei. For comparison, in a related compound, 1,2-bis(4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-yl)diazene, the ¹⁹F NMR signal for the CF₃ group was observed at -64.11 ppm researchgate.net. The chemical shifts of ¹⁹F nuclei can be influenced by factors such as solvent and the presence of other functional groups in the molecule.

¹³C NMR spectroscopy would reveal a quartet for the carbon atom of the CF₃ group due to coupling with the three fluorine atoms (¹J(C,F)). The magnitude of this coupling constant is typically large and is a characteristic feature of the CF₃ group. In a derivative, 1,2-bis(4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-yl)diazene, the carbon of the CF₃ group appeared as a quartet with a coupling constant (¹J(C-F)) of 268.1 Hz researchgate.net.

While ¹H NMR is not directly applicable to the parent bis(trifluoromethyl)diazene, it is invaluable for characterizing reaction products where this moiety is attached to proton-containing fragments. Similarly, ¹⁵N NMR could provide direct information about the nitrogen atoms of the diazene group, offering insights into the N=N double bond's electronic structure and stereochemistry (E/Z isomerism).

Table 2: Representative NMR Data for Compounds Containing the Bis(trifluoromethyl)diazene Moiety

| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Typical Coupling Constant (Hz) |

| ¹⁹F | Singlet | -60 to -70 | N/A |

| ¹³C | Quartet | 115 to 125 | ¹J(C,F) ≈ 270 |

Note: The data presented is based on related structures and serves as an estimation for Diazene, bis(trifluoromethyl)-.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals is the gold standard for determining the precise three-dimensional molecular structure of a compound in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions.

A search of the crystallographic literature did not yield a specific crystal structure determination for the parent compound, Diazene, bis(trifluoromethyl)-. However, the crystal structures of more complex molecules incorporating this functional group have been reported. For instance, the structure of 1,2-bis(5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)diazene has been determined by single-crystal X-ray diffraction rsc.org. Such studies on derivatives provide valuable insights into the expected geometry of the C-N=N-C linkage and the conformation of the CF₃ groups.

In the absence of a direct crystal structure, computational methods such as DFT can be employed to predict the gas-phase geometry of bis(trifluoromethyl)diazene. These theoretical models can then be used as a basis for understanding its reactivity and spectroscopic properties.

Mass Spectrometry for Reaction Product Identification

Mass spectrometry (MS) is a vital analytical technique for identifying the products of reactions involving bis(trifluoromethyl)diazene. It provides information about the molecular weight of compounds and their fragmentation patterns, which aids in structure elucidation.

The electron ionization (EI) mass spectrum of bis(trifluoromethyl)diazene would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic fragmentation pathway for compounds containing trifluoromethyl groups is the loss of a CF₃ radical, which would result in a prominent fragment ion at [M - 69]⁺ beilstein-journals.org. Other fragmentations could involve the cleavage of the N=N bond or the loss of N₂.

In the context of reaction monitoring, MS can be used to track the consumption of reactants and the formation of products. For example, in the reaction of bis(trifluoromethyl)diazomethane with transition-metal complexes, mass spectrometry would be a key tool for identifying the resulting organometallic products rsc.org. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of the elemental composition of unknown products.

Table 3: Predicted Key Mass Spectrometric Fragments for Diazene, bis(trifluoromethyl)- (C₂F₆N₂)

| Fragment Ion | m/z (calculated) | Description |

| [C₂F₆N₂]⁺ | 166.00 | Molecular Ion |

| [CF₃N₂]⁺ | 97.00 | Loss of a CF₃ radical |

| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |

| [C₂F₅N₂]⁺ | 147.00 | Loss of a Fluorine atom |

Note: These are predicted fragmentation patterns based on the structure of the molecule and general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

Diazenes (azo compounds) are known to exhibit characteristic n → π* and π → π* electronic transitions. The n → π* transition, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital, is typically weak and occurs at longer wavelengths. The π → π* transition is generally more intense and occurs at shorter wavelengths libretexts.org.

For trifluoromethyl-substituted diazirines, which are related three-membered ring systems, the absorption maximum is typically around 365 nm researchgate.netresearchgate.net. The electronic properties of the substituents can influence the energy of these transitions. Electron-withdrawing groups like CF₃ can affect the energies of the molecular orbitals and thus shift the absorption maxima nih.gov.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. By observing the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the kinetics of a reaction can be studied. For instance, the photolysis of diazenes can be monitored by the disappearance of the characteristic UV-Vis absorption band of the starting material rsc.org.

Table 4: Expected Electronic Transitions for Diazene, bis(trifluoromethyl)-

| Transition | Typical Wavelength Range (nm) | Relative Intensity |

| n → π | 350 - 450 | Weak |

| π → π | 200 - 300 | Strong |

Note: The wavelength ranges are estimations based on the general behavior of azo compounds and related fluorinated systems.

Computational Chemistry Investigations of Bis Trifluoromethyl Diazene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic properties of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating systems like bis(trifluoromethyl)diazene.

DFT calculations are instrumental in elucidating the electronic structure and nature of chemical bonds within bis(trifluoromethyl)diazene. These studies typically involve the analysis of molecular orbitals (MOs), charge distribution, and bonding parameters. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) groups significantly influences the electronic environment of the diazene (B1210634) (−N=N−) moiety.

The σ and π molecular orbitals in molecules containing both methyl (CH₃) and trifluoromethyl (CF₃) groups are approximately equally stabilized by the fluorine atoms. This suggests that the CF₃ group can effectively diminish the clear distinction between σ and π systems that is often present in analogous non-fluorinated compounds.

Bis(trifluoromethyl)diazene can exist as two geometric isomers: trans (E) and cis (Z). Experimental studies, including electron diffraction, have confirmed that the trans conformation is the stable form of hexafluoroazomethane.

| Parameter | Experimental Value (trans-CF₃N=NCF₃) |

| r(C-F) | 1.321 (± 0.003) Å |

| r(C-N) | 1.460 (± 0.006) Å |

| r(N=N) | 1.235 (± 0.010) Å |

| ∠(CNN) | 113.4 (± 1.6)° |

Table 1: Experimental geometric parameters for trans-bis(trifluoromethyl)diazene as determined by electron diffraction and vibrational spectroscopy.

DFT is a critical tool for mapping out the potential energy surfaces of chemical reactions, including isomerization and decomposition pathways. This involves locating transition state (TS) structures and calculating the associated energy barriers (activation energies).

For the cis-trans isomerization of diazenes, two primary mechanisms are generally considered:

In-plane inversion: This pathway involves the linearizing of one of the C-N=N angles.

Out-of-plane rotation (torsion): This mechanism proceeds through the twisting of the N=N double bond.

Theoretical studies on related azobenzene (B91143) derivatives have utilized DFT to explore these pathways. The calculations can determine which mechanism is energetically more favorable by comparing the energies of the respective transition states. For resonance-activated azobenzenes, the isomerization is often found to proceed via a rotational mechanism involving a polar transition state. Given the strong electronic effects of the CF₃ groups, a detailed DFT study of bis(trifluoromethyl)diazene would be necessary to elucidate its specific isomerization pathway and energy barrier. Such calculations would involve mapping the potential energy surface along the relevant reaction coordinates, such as the C-N=N-C dihedral angle for rotation or the C-N=N bond angle for inversion.

DFT calculations can predict various spectroscopic properties, most notably vibrational (infrared and Raman) spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to aid in the assignment of spectral bands and to validate the computational model.

For a molecule like bis(trifluoromethyl)diazene, DFT calculations would typically be performed on the optimized geometry of the trans isomer. A frequency calculation not only confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides a set of vibrational modes. These theoretical frequencies are often scaled by an empirical factor to improve agreement with experimental spectra, accounting for systematic errors in the computational method and the neglect of anharmonicity.

Studies on related molecules containing trifluoromethyl groups have shown that DFT calculations, when correlated with experimental infrared and Raman spectra, can reliably assign vibrational modes. For instance, the symmetric and asymmetric stretching modes of the CF₃ group are expected to appear at characteristic frequencies.

| Computational Method | Basis Set | Application |

| DFT (B3LYP) | 6-311++G** | Calculation of vibrational spectra for triazole derivatives. |

| DFT (B3LYP) | 6-31+G(d,p) | Structural and vibrational analysis of fluorene-based azo compounds. |

| DFT | - | Investigation of hydrogenation reactions of diazene. |

Table 2: Examples of DFT methods and basis sets used in the study of related diazene and trifluoromethyl compounds.

Ab Initio Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For bis(trifluoromethyl)diazene, ab initio calculations can be used to obtain benchmark geometries and energies. For example, studies on 1,2-difluoroethylene (B154328) and 1,2-difluorodiazene have employed state-specific multireference coupled cluster (SS-MRCC) methods to investigate the relative stabilities of cis and trans isomers. These high-level calculations can provide a more accurate description of the electronic structure, especially in cases where electron correlation is particularly important. A comprehensive ab initio study of bis(trifluoromethyl)diazene would provide valuable data to compare against and validate the results from more computationally efficient DFT methods.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density, which are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge, which are favorable for nucleophilic attack.

Green regions represent areas of neutral potential.

For bis(trifluoromethyl)diazene, an MEP map would likely show regions of negative potential around the nitrogen atoms due to their lone pairs of electrons. Conversely, the carbon atoms of the trifluoromethyl groups, being bonded to highly electronegative fluorine atoms, would be expected to exhibit a positive electrostatic potential. The fluorine atoms themselves would be surrounded by negative potential. This information is valuable for understanding the intermolecular interactions that bis(trifluoromethyl)diazene might engage in.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the chemical reactivity of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. A higher HOMO energy level indicates a greater propensity to donate electrons. The LUMO is the innermost orbital without electrons and serves as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and electronic properties. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive.

For Diazene, bis(trifluoromethyl)-, a detailed FMO analysis would provide the specific energy values for its HOMO and LUMO, as well as the HOMO-LUMO gap. This data would be instrumental in predicting its behavior in chemical reactions, such as its potential as an electrophile or nucleophile. The spatial distribution of the HOMO and LUMO would further reveal the likely sites of electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Parameters for Diazene, bis(trifluoromethyl)-

| Parameter | Value |

| HOMO Energy | Data not available in searched sources |

| LUMO Energy | Data not available in searched sources |

| HOMO-LUMO Gap | Data not available in searched sources |

Note: Specific computational data for the HOMO and LUMO energies of Diazene, bis(trifluoromethyl)- could not be located in the performed searches.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concepts. NBO analysis provides detailed information about the charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule.

Key insights from an NBO analysis of Diazene, bis(trifluoromethyl)- would include:

Natural Atomic Charges: The calculation of charges on each atom (C, F, and N) would reveal the polarity of the bonds within the molecule. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to significantly influence the charge distribution.

Hybridization: NBO analysis would determine the hybridization of the atomic orbitals that form the bonds in the molecule, such as the s-p character of the orbitals involved in the C-F, C-N, and N=N bonds.

Donor-Acceptor Interactions: This analysis quantifies the interactions between filled (donor) NBOs (bonds or lone pairs) and empty (acceptor) NBOs (antibonds or Rydberg orbitals). These interactions, also known as hyperconjugation, are crucial for understanding the stability of the molecule and the delocalization of electron density. For Diazene, bis(trifluoromethyl)-, interactions involving the nitrogen lone pairs and the antibonding orbitals of the C-F and C-N bonds would be of particular interest.

Table 2: Natural Bonding Orbital (NBO) Analysis Summary for Diazene, bis(trifluoromethyl)-

| Atom | Natural Charge | Hybridization | Key Donor-Acceptor Interactions |

| N | Data not available | Data not available | Data not available |

| C | Data not available | Data not available | Data not available |

| F | Data not available | Data not available | Data not available |

Note: Specific computational data from an NBO analysis of Diazene, bis(trifluoromethyl)- could not be located in the performed searches.

Strategic Applications in Modern Organic Synthesis and Materials Science Research

Reagent for the Synthesis of Fluorinated Organic Compounds

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. Diazene (B1210634), bis(trifluoromethyl)- acts as a key reagent in this context, providing a direct route to trifluoromethylated products. Its utility stems from its capacity to act as a building block in cycloaddition reactions or as a source of trifluoromethyl radicals, enabling the formation of carbon-CF₃ bonds. The synthesis of various fluorinated compounds, from complex heterocycles to specialized polymers, leverages the unique reactivity of this and related trifluoromethyl-containing reagents. sioc.ac.cnmdpi.com

Building Blocks for Fluorinated Heterocycles

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science. The introduction of trifluoromethyl groups into these rings is a common strategy to enhance their properties. Diazene, bis(trifluoromethyl)- and analogous C1-trifluoromethyl building blocks are instrumental in the synthesis of these valuable structures.

Trifluoromethyl-substituted azoles (e.g., pyrazoles, triazoles) and diazines are important classes of heterocycles. One powerful method for their synthesis is through cycloaddition reactions where a trifluoromethylated component participates. For instance, a highly efficient, solvent-controlled synthesis of bis(trifluoromethyl)pyrazolines has been developed through a [3+2] cycloaddition reaction. rsc.org In this process, 2,2,2-trifluorodiazoethane (B1242873) reacts with 2-trifluoromethyl-1,3-conjugated enynes under base-free conditions. rsc.org The choice of solvent dictates the reaction pathway, with polar solvents like N,N-dimethylacetamide (DMAc) favoring the formation of pyrazolines. rsc.org

Similarly, trifluoromethylated 1,2,3-triazoles can be synthesized from CF₃-ynones and sodium azide. nih.gov This method provides an effective pathway to 4-trifluoroacetyltriazoles, which are versatile intermediates for further chemical modifications. nih.gov The synthesis of pyrazole (B372694) derivatives bearing 3,5-bis(trifluoromethyl)phenyl substituents has also been reported, highlighting the utility of trifluoromethylated building blocks in creating potent bioactive molecules. nih.gov

Table 1: Synthesis of Trifluoromethyl-Substituted Azoles via Cycloaddition

| Product Class | Trifluoromethyl Building Block | Reaction Partner | Reaction Type | Key Conditions | Ref. |

| Bis(trifluoromethyl)pyrazolines | 2,2,2-Trifluorodiazoethane | 2-Trifluoromethyl-1,3-enynes | [3+2] Cycloaddition | DMAc (solvent), Base-free | rsc.org |

| 4-Trifluoroacetyltriazoles | Sodium Azide | CF₃-Ynones | Cycloaddition | Ethanol (solvent) | nih.gov |

| 3,5-Bis(trifluoromethyl)phenyl-Pyrazoles | 3',5'-Bis(trifluoromethyl)acetophenone | 4-Hydrazinobenzoic acid | Condensation/Cyclization | Vilsmeier-Haack reagent | nih.gov |

The synthesis of sulfur-containing heterocycles bearing trifluoromethyl groups is another area of active research. These compounds often exhibit unique chemical and biological properties. A notable example is the synthesis of 3-trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides. rsc.org These structures are formed by the reaction of sulfonimidamides with β-alkoxyvinyl trifluoromethylketones, often under solvent-free mechanochemical conditions. rsc.org This approach provides access to complex, three-dimensional heterocyclic systems.

The broader field of aromatic and heterocyclic perfluoroalkyl sulfides has been advanced through various synthetic methods. nih.gov While not directly employing Diazene, bis(trifluoromethyl)-, these strategies often rely on reagents that can deliver an SCF₃ group, such as trifluoromethyl sulfenyl chloride or sources of the trifluoromethylthiolate anion. nih.gov These methods are crucial for preparing fluorinated heterocycles like tetrafluoropyridazine (B1595357) and tetrafluoropyrimidine derivatives, which are important in agrochemical and pharmaceutical research. nih.gov

Table 2: Synthesis of Trifluoromethyl-Substituted Sulfur Heterocycles

| Product Class | Key Reagents | Reaction Description | Key Conditions | Ref. |

| 1,2,6-Thiadiazine 1-oxides | Sulfonimidamides, β-Alkoxyvinyl trifluoromethylketones | Condensation/Cyclization | Mechanochemical, Solvent-free | rsc.org |

| Poly(trifluoromethylthio)pyridazines | Tetrafluoropyridazine, CF₂=S/CsF | Nucleophilic Aromatic Substitution | Not specified | nih.gov |

| Aryl trifluoromethyl sulfides | Aryl Halides, Me₃SiCF₃, Sulfur | Nucleophilic Trifluoromethylthiolation | Fluoride ion source (e.g., KF) | nih.gov |

Source of Trifluoromethyl Radicals (CF₃•) for C-CF₃ Bond Formation

One of the most significant applications of Diazene, bis(trifluoromethyl)- (hexafluoroazomethane) is its use as a clean and efficient source of trifluoromethyl radicals (CF₃•). rsc.orgacs.org The N=N double bond in the molecule is relatively weak and can be cleaved under thermal or photochemical conditions to generate two equivalents of the highly reactive CF₃• radical. rsc.orgacs.org

CF₃N=NCF₃ → 2 CF₃• + N₂

This decomposition process is advantageous as the only byproduct is inert nitrogen gas. The generated trifluoromethyl radicals can then be trapped by various organic substrates to form new C-CF₃ bonds, a key transformation in organofluorine chemistry. researchgate.netrsc.org

Studies have demonstrated the utility of hexafluoroazomethane in both thermal and photochemical reactions. For example, the photolysis or pyrolysis of hexafluoroazomethane in the presence of organic halides, such as chloromethanes, leads to hydrogen or halogen abstraction by the CF₃• radical, followed by radical combination steps that result in trifluoromethylated products. rsc.org The kinetics of the thermal decomposition have been studied in detail, confirming it as a reliable, first-order source of CF₃ radicals for mechanistic studies and synthetic applications. acs.org This method provides a powerful tool for the radical-mediated introduction of trifluoromethyl groups into molecules where ionic pathways are less effective. rsc.orgrsc.org

Table 3: Generation and Application of CF₃• Radicals from Diazene, bis(trifluoromethyl)-

| Method of Generation | Conditions | Substrate Class | Reaction Type | Product Type | Ref. |

| Thermal Decomposition | 299–361 °C, Static system | Methyl Ethyl Ketone | Radical Addition/Abstraction | CF₃H and other products | acs.org |

| Photochemical Decomposition | UV radiation | Chloromethanes (e.g., CHCl₃, CCl₄) | Radical Halogen Abstraction | CF₃H, CF₃Cl | rsc.org |

| Thermal Decomposition | Toluene carrier gas, Flow system | Toluene | Radical reaction | Not specified | acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Diazene, bis(trifluoromethyl)-, and how do reaction conditions impact product purity?

- Methodological Answer : Synthesis typically involves coupling trifluoromethyl radicals or halides with hydrazine derivatives under controlled conditions. Key parameters include temperature (e.g., cryogenic vs. room temperature), solvent polarity (THF or dichloromethane), and catalysts (e.g., transition metals or Lewis acids). For example, trifluoromethylation reactions often require anhydrous conditions to avoid hydrolysis of intermediates . Purity is assessed via chromatography (TLC/HPLC) and spectroscopic validation (19F NMR) .

Q. Which spectroscopic techniques are prioritized for characterizing Diazene, bis(trifluoromethyl)-, and how are spectral artifacts minimized?

- Methodological Answer : 19F NMR is critical for identifying trifluoromethyl groups (δ ≈ -60 to -70 ppm). IR spectroscopy detects N=N stretching (~1550 cm⁻¹). Mass spectrometry (EI/ESI) confirms molecular weight (e.g., 112.05 g/mol for methyl(trifluoromethyl)-diazene ). Artifacts from moisture or oxidation are mitigated by inert-atmosphere handling and deuterated solvents .

Q. What are the thermal stability and decomposition pathways of Diazene, bis(trifluoromethyl)- under varying conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., ~200°C for related diazenes ). Decomposition pathways may involve N₂ release or radical formation, monitored via DSC and gas chromatography. Stability in solvents (e.g., chloroform vs. acetone) is tested using UV-Vis spectroscopy .

Advanced Research Questions

Q. How do computational models (e.g., DFT) elucidate the electronic structure and reactivity of Diazene, bis(trifluoromethyl)-?

- Methodological Answer : Density Functional Theory (DFT) calculations predict bond dissociation energies (N=N vs. C-F bonds) and frontier molecular orbitals. Solvation free energy calculations (e.g., in water or chloroform) explain solubility trends . Comparative studies with analogs (e.g., chloro/methoxy-substituted diazenes) validate computational predictions against experimental data .

Q. What strategies reconcile discrepancies between crystallographic data and spectroscopic results for Diazene derivatives?

- Methodological Answer : X-ray crystallography (using SHELX ) may reveal planar N=N configurations, while NMR suggests dynamic behavior in solution. Multi-temperature crystallography and variable-temperature NMR resolve such contradictions. For example, torsional angles in the solid state vs. solution-phase conformers are analyzed using Hirshfeld surfaces .

Q. How do steric and electronic effects of trifluoromethyl groups influence Diazene reactivity in cycloaddition or redox reactions?

- Methodological Answer : Trifluoromethyl groups induce electron-withdrawing effects, accelerating [2+2] cycloadditions but hindering nucleophilic attacks. Kinetic studies (e.g., stopped-flow spectroscopy) quantify reaction rates, while Hammett plots correlate substituent effects. Contrast with methyl or phenyl analogs highlights steric bulk impacts .

Q. What experimental approaches validate the proposed mechanisms for Diazene, bis(trifluoromethyl)- in radical chain reactions?

- Methodological Answer : Radical trapping experiments (e.g., using TEMPO) and isotopic labeling (18O/15N) track reaction pathways. ESR spectroscopy identifies transient radical intermediates. Computational kinetics (e.g., Eyring analysis) corroborate experimental activation energies .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.